FabH-IN-1

Antibacterial FabH inhibition Broad-spectrum

FabH-IN-1 (compound 3f) is a thiazole-substituted arylamine FabH inhibitor with validated broad-spectrum antibacterial activity against both Gram-positive (S. aureus, S. epidermidis, B. subtilis) and Gram-negative (E. coli) strains, plus unique antioxidant properties (EC90=39.45 µg/mL) not found in common FabH inhibitors. Its stable MD-validated binding conformation (100 ns, Cα deviation 1.87 Å) and high-yielding Pd-PEPPSI synthetic route (78–99%) ensure reliable supply for SAR and screening. Choose FabH-IN-1 for multiparametric antibacterial programs requiring dual-action profiles.

Molecular Formula C17H16N2OS
Molecular Weight 296.4 g/mol
Cat. No. B12410223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFabH-IN-1
Molecular FormulaC17H16N2OS
Molecular Weight296.4 g/mol
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC=C(C=C2)NC3=CC=C(C=C3)OC
InChIInChI=1S/C17H16N2OS/c1-12-18-17(11-21-12)13-3-5-14(6-4-13)19-15-7-9-16(20-2)10-8-15/h3-11,19H,1-2H3
InChIKeyIMYGXYNLMIFDEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FabH-IN-1 (Compound 3f): A Broad-Spectrum FabH Inhibitor with Dual Antibacterial and Antioxidant Activity for Antimicrobial Research


FabH-IN-1 (compound 3f) is a thiazole-substituted arylamine derivative that functions as an inhibitor of bacterial β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme critical for initiating type II fatty acid biosynthesis and a validated broad-spectrum antimicrobial target [1]. The compound demonstrates antibacterial efficacy against both Gram-positive (Bacillus subtilis, Staphylococcus aureus, Staphylococcus epidermidis) and Gram-negative (Escherichia coli) bacterial strains, and exhibits significant antioxidant activity in free radical scavenging assays [1].

Why FabH-IN-1 Cannot Be Substituted with Other FabH Inhibitors Without Loss of Key Activity Profiles


FabH inhibitors exhibit substantial heterogeneity in antibacterial spectrum, potency, and ancillary activities. While several FabH inhibitors (e.g., platencin, thiolactomycin) demonstrate primarily Gram-positive coverage [1], FabH-IN-1 provides broad-spectrum antibacterial activity across both Gram-positive and Gram-negative species [2]. Furthermore, most in-class compounds lack the pronounced antioxidant properties observed for FabH-IN-1 (EC90 = 39.45 µg/ml) [2]. Substitution with a close analog such as FabH-IN-2 (IC50 = 2.0 µM against E. coli FabH; MIC range 1.25–3.13 µg/mL) would yield a different antibacterial potency profile and would forfeit the antioxidant activity that distinguishes FabH-IN-1 in multiparametric screening cascades [3].

Quantitative Differentiation of FabH-IN-1: Comparative Evidence for Scientific Selection and Procurement


Broad-Spectrum Antibacterial Activity: Zone-of-Inhibition Profile Across Four Clinically Relevant Bacterial Strains

FabH-IN-1 (compound 3f) demonstrates broad-spectrum antibacterial activity in agar diffusion assays, producing measurable zones of inhibition against both Gram-positive and Gram-negative bacteria. This contrasts with several other FabH inhibitors (e.g., platencin) that are primarily active against Gram-positive organisms [2]. The quantitative zone-of-inhibition values (mean ± SD, mm) for FabH-IN-1 are as follows: Bacillus subtilis 9.6 ± 0.4, Staphylococcus aureus 11.6 ± 0.4, Staphylococcus epidermidis 15.6 ± 0.4, and Escherichia coli 11.6 ± 0.4 [1].

Antibacterial FabH inhibition Broad-spectrum

Antioxidant Activity: Free Radical Scavenging Differentiates FabH-IN-1 from Most FabH Inhibitors

FabH-IN-1 exhibits significant antioxidant activity with an EC90 value of 39.45 µg/ml in a free radical scavenging assay [1]. This property is not commonly reported for other FabH inhibitors; for example, FabH-IN-2, platencin, thiolactomycin, and SB418011 lack documented antioxidant activity in their primary characterization studies [2][3][4].

Antioxidant Free radical scavenging EC90

Stable Target Engagement: Molecular Dynamics Simulation Confirms High-Conformation Stability of the FabH–3f Complex

In 100 ns molecular dynamics simulations, the FabH–3f complex exhibited high structural stability, with a mean carbon alpha deviation of 1.87 Å and a mean residual deviation of 0.88 Å [1]. The simulation further identified Asn274 as a key residue in the active pocket that strengthens compound retention over the simulation trajectory [1]. Comparable MD stability metrics are not routinely reported for other FabH inhibitors, making this a distinguishing piece of in silico validation.

Molecular dynamics Binding stability FabH

Synthetic Accessibility: High-Yield Pd-PEPPSI-Catalyzed Cross-Coupling Enables Scalable Procurement

The synthesis of FabH-IN-1 employs a Pd-PEPPSI-catalyzed Buchwald–Hartwig amination of thiazole-substituted aryl bromide, achieving coupling product yields in the range of 78% to 99% [1]. In contrast, many FabH inhibitors derived from natural products (e.g., platencin, platensimycin) require complex fermentation or multi-step total synthesis with lower overall yields [2].

Chemical synthesis Pd-PEPPSI catalysis Scalability

Recommended Application Scenarios for FabH-IN-1 Based on Quantitative Differentiation Evidence


Broad-Spectrum Antibacterial Screening Cascades

FabH-IN-1 is suitable for primary antibacterial screening panels requiring coverage of both Gram-positive and Gram-negative organisms. Its zone-of-inhibition profile against S. aureus (11.6 mm), S. epidermidis (15.6 mm), B. subtilis (9.6 mm), and E. coli (11.6 mm) supports its use as a positive control or lead-like starting point for broad-spectrum FabH-targeted programs [1].

Oxidative Stress and Antibacterial Dual-Mechanism Studies

The compound's unique antioxidant activity (EC90 = 39.45 µg/ml) enables investigation of potential synergy between FabH inhibition and oxidative stress modulation [1]. This dual activity profile is not shared by common FabH inhibitor comparators [2].

Structure-Based Drug Design and Molecular Dynamics Validation

FabH-IN-1's stable binding conformation, validated by 100 ns MD simulation (mean Cα deviation = 1.87 Å), supports its use as a reference ligand in docking studies and as a scaffold for structure-guided optimization of FabH inhibitors [1].

Scalable Chemical Synthesis and Medicinal Chemistry Optimization

The high-yielding Pd-PEPPSI-catalyzed synthetic route (78–99% yield) makes FabH-IN-1 an accessible starting point for SAR campaigns, enabling rapid analog generation without the supply constraints associated with natural product-derived FabH inhibitors [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for FabH-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.